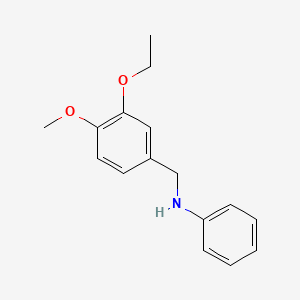
1-cyclopentyl-4-(2-naphthylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(2-naphthylsulfonyl)piperazine, commonly known as CNS-5161, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CNS-5161 is not fully understood. However, it has been suggested that it may act as a modulator of ion channels, particularly calcium channels, which play a crucial role in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that CNS-5161 can enhance neuronal survival and protect against oxidative stress-induced cell death. It has also been shown to improve cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CNS-5161 is its specificity towards calcium channels, which allows for targeted modulation of neuronal activity. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on CNS-5161. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Another area of research is its potential use as a tool for studying the role of calcium channels in neuronal signaling and synaptic plasticity. Additionally, further investigation into the mechanism of action of CNS-5161 may lead to the development of more effective and targeted therapeutic interventions for neurological disorders.
Conclusion:
In conclusion, CNS-5161 is a promising compound with potential therapeutic applications in the field of neuroscience. While its exact mechanism of action is not fully understood, it has been shown to exhibit neuroprotective properties and improve cognitive function in animal models. Further research is needed to fully understand its potential and limitations, as well as its safety and efficacy for use in humans.
Synthesemethoden
CNS-5161 is synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 2-naphthylsulfonyl chloride, followed by the addition of piperazine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
CNS-5161 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-naphthalen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,19-10-9-16-5-1-2-6-17(16)15-19)21-13-11-20(12-14-21)18-7-3-4-8-18/h1-2,5-6,9-10,15,18H,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLWYQDNMLPRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)




![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)

